![molecular formula C15H14N2O2 B7457483 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7457483.png)
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone, also known as DIPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DIPE is a synthetic compound that belongs to the class of indole-based compounds. It has been studied extensively for its unique biochemical and physiological effects, which make it a promising candidate for various research applications.
作用機序
The mechanism of action of 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been shown to inhibit the activity of several enzymes, including protein kinase C, which is known to play a critical role in cell signaling and proliferation.
Biochemical and Physiological Effects
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been shown to possess several unique biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has also been shown to inhibit the production of various inflammatory cytokines, including TNF-alpha and IL-6. Additionally, 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been shown to inhibit the activity of various enzymes that are involved in the metabolism of drugs and other xenobiotics.
実験室実験の利点と制限
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit potent antitumor and anti-inflammatory activity. However, 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone also has some limitations, including its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone. One potential area of research is the development of new synthetic methods for the compound, which could improve its solubility and other properties. Additionally, further research is needed to fully understand the mechanism of action of 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone and its potential applications in medical research. Finally, studies are needed to determine the safety and toxicity of 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone in animal models and eventually in clinical trials.
合成法
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone can be synthesized using a variety of methods, including the condensation reaction between indole-2-carboxylic acid and ethyl acetoacetate in the presence of a base. The compound can also be synthesized through the reaction between indole-2-carboxylic acid and 3-pyrrolin-2-one in the presence of a dehydrating agent. Several other methods have also been reported for the synthesis of 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone, including the reaction between indole-2-carboxaldehyde and ethyl acetoacetate in the presence of a base.
科学的研究の応用
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been extensively studied for its potential applications in medical research. The compound has been shown to exhibit significant antitumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has also been shown to possess potent anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory disorders.
特性
IUPAC Name |
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10(18)12-8-13(16-9-12)15(19)17-7-6-11-4-2-3-5-14(11)17/h2-5,8-9,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZSNFHYPZFQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butyl-3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B7457404.png)

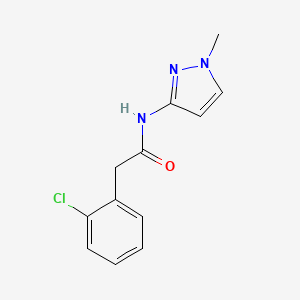
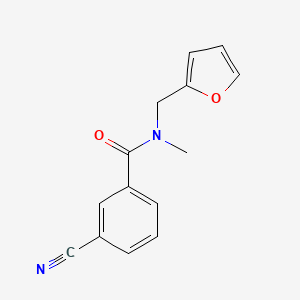
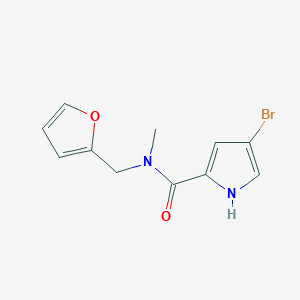

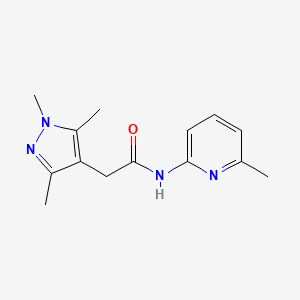
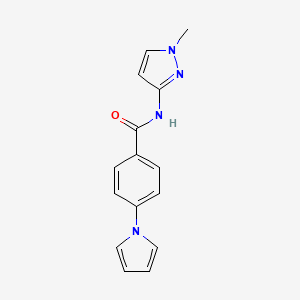
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B7457460.png)
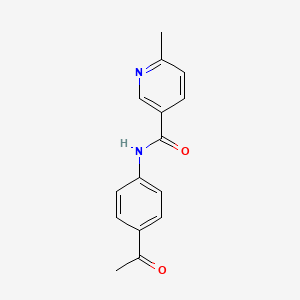
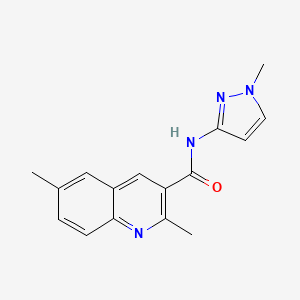
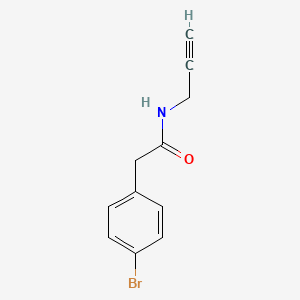

![2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7457507.png)